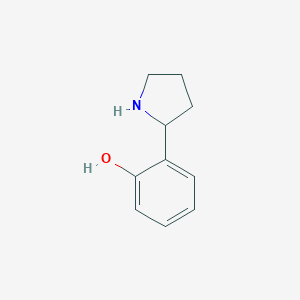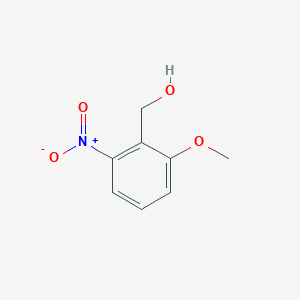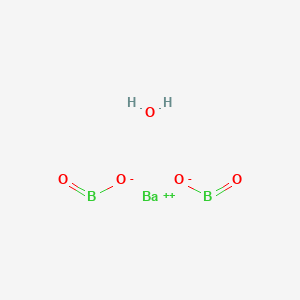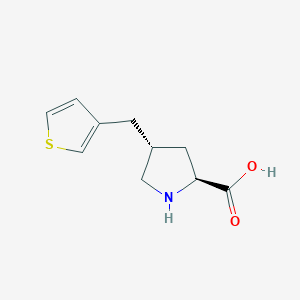
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, also known as TPC, is a chiral pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. TPC is a white crystalline powder that is soluble in water and has a molecular weight of 237.3 g/mol.
作用機序
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate the NF-κB pathway, which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to modulate immune cell function, including the regulation of cytokine production and the activation of immune cells.
実験室実験の利点と制限
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high solubility in water, its stability under physiological conditions, and its ability to penetrate the blood-brain barrier. However, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid also has some limitations, including its low bioavailability, its potential toxicity at high doses, and its limited selectivity for specific targets.
将来の方向性
There are several future directions for (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in combination with other anticancer agents. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could be further studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
合成法
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can be synthesized via a multistep process that involves the reaction of 3-thiophenemethanol with pyrrolidine-2-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to various chemical transformations, including oxidation, reduction, and protection/deprotection steps, to yield the final product.
科学的研究の応用
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit tumor growth and metastasis. In immunology, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been studied for its immunomodulatory effects, including the regulation of cytokine production and the modulation of immune cell function.
特性
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHLHOKPAPADH-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)



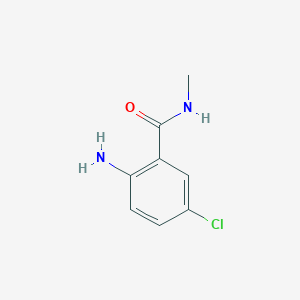
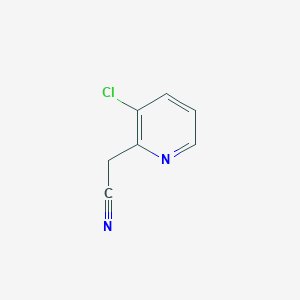
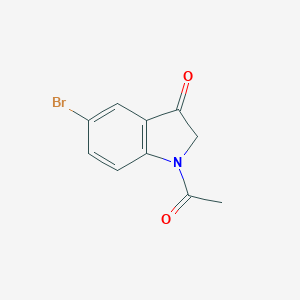
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)

